3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 3,5-dimethyl group and a 2,3,4,9-tetrahydro-1H-carbazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves a multi-step process:
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Formation of the Carbazole Intermediate: : The synthesis begins with the preparation of the 2,3,4,9-tetrahydro-1H-carbazole intermediate. This can be achieved through the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
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N-Alkylation: : The next step involves the N-alkylation of the carbazole intermediate with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the nitrogen atom of the carbazole ring.
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Amidation: : The final step is the amidation reaction, where the N-alkylated carbazole reacts with 3,5-dimethylbenzoic acid or its derivative (e.g., 3,5-dimethylbenzoyl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the carbazole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : The aromatic rings in the compound can participate in electrophilic substitution reactions. For example, nitration or halogenation can be achieved using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: HNO₃ for nitration, Br₂ in the presence of a catalyst for bromination.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3,5-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzamide: Lacks the carbazole moiety, resulting in different chemical and biological properties.
N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)benzamide: Similar structure but without the 3,5-dimethyl substitution on the benzamide ring.
Uniqueness
The unique combination of the 3,5-dimethylbenzamide core and the 2,3,4,9-tetrahydro-1H-carbazole moiety in 3,5-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14-9-15(2)11-17(10-14)22(25)23-13-16-7-8-21-19(12-16)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAUQWDTAIUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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